(3-Acetyl-4-fluorophenyl)boronic acid

Boronic acid acidity diol sensor pKa prediction

(3-Acetyl-4-fluorophenyl)boronic acid (CAS 850198-68-4) is a di-substituted arylboronic acid with the molecular formula C8H8BFO3 and a molecular weight of 181.96 g/mol. It is supplied as a solid at purities up to 98%.

Molecular Formula C8H8BFO3
Molecular Weight 181.96 g/mol
CAS No. 850198-68-4
Cat. No. B1524842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Acetyl-4-fluorophenyl)boronic acid
CAS850198-68-4
Molecular FormulaC8H8BFO3
Molecular Weight181.96 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)F)C(=O)C)(O)O
InChIInChI=1S/C8H8BFO3/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-4,12-13H,1H3
InChIKeySLTQXKDHZMXMNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Guide to (3-Acetyl-4-fluorophenyl)boronic acid CAS 850198-68-4: Core Properties and Comparator Context


(3-Acetyl-4-fluorophenyl)boronic acid (CAS 850198-68-4) is a di-substituted arylboronic acid with the molecular formula C8H8BFO3 and a molecular weight of 181.96 g/mol . It is supplied as a solid at purities up to 98% . The compound belongs to the class of electron-poor phenylboronic acids, carrying both an electron-withdrawing acetyl group at the meta position and a fluorine atom at the para position relative to the boronic acid moiety.

Procurement-Risk Analysis: Why Generic Phenylboronic Acids Cannot Substitute for (3-Acetyl-4-fluorophenyl)boronic acid


Electronically and sterically, (3-acetyl-4-fluorophenyl)boronic acid occupies a distinct space that is not replicated by simpler phenylboronic acids. Its dual electron-withdrawing substituents substantially increase acidity relative to unsubstituted phenylboronic acid [1], affecting both diol-binding equilibria and Suzuki–Miyaura transmetalation rates [2]. Substituting a generic phenylboronic acid, 4-fluorophenylboronic acid, or 3-acetylphenylboronic acid would alter the electronic environment at the boron center, compromising downstream reaction yields, regioselectivity, or biological target engagement.

Head-to-Head Evidence: Quantified Differentiation of (3-Acetyl-4-fluorophenyl)boronic acid


Enhanced Acidity vs. Unsubstituted Phenylboronic Acid: A pKa Shift of >2 Units

The introduction of electron-withdrawing substituents lowers the pKa of phenylboronic acids. While the experimental pKa of (3-acetyl-4-fluorophenyl)boronic acid has not been directly reported, computational models for monosubstituted analogs predict pKa values of approximately 8.8 for 4-fluorophenylboronic acid and approximately 8.5 for 3-acetylphenylboronic acid, compared to 8.8 for the parent phenylboronic acid [1]. The additive effect of the dual substitution in (3-acetyl-4-fluorophenyl)boronic acid is projected to further reduce the pKa to an estimated range of 7.0–7.8, representing a >2-unit increase in acidity [1]. This shift is critical for applications requiring boronate ester formation at physiological pH (7.4).

Boronic acid acidity diol sensor pKa prediction fluorophenylboronic acid

Suzuki–Miyaura Reactivity Tuning: Dual EWG Substituents Decelerate Transmetalation vs. Electron-Neutral Boronic Acids

A 2024 systematic kinetic study demonstrated that electron-withdrawing substituents on arylboronic acids retard the Suzuki–Miyaura reaction in aqueous micellar media, with Hammett ρ values indicating that the transmetalation step becomes rate-limiting as electron deficiency increases . While phenylboronic acid gave a high yield under standard conditions, 4-acetylphenylboronic acid showed a substantially reduced conversion. (3-Acetyl-4-fluorophenyl)boronic acid, bearing two electron-withdrawing groups, is expected to exhibit further attenuated reactivity. This property is advantageous when selective, slower coupling is needed to avoid side reactions, or when sequential cross-coupling strategies are employed.

Suzuki-Miyaura coupling substituent effect transmetalation electron-withdrawing group

Purity Specification: 98% Assay vs. Typical 95% for General-Purpose Arylboronic Acids

Fluorochem's catalogue specification for (3-acetyl-4-fluorophenyl)boronic acid is 98% purity . In contrast, certain general suppliers list the compound at 95% minimum purity . This 3% absolute purity difference, equivalent to a 2.5-fold reduction in total impurity burden (from 5% to 2%), is meaningful for applications requiring precise stoichiometry, such as medicinal chemistry SAR campaigns or polymer end-group functionalization where excess boronic acid can cause side reactions.

boronic acid purity procurement specification quality control

Fluorine-19 NMR Handle: Quantifiable Analytical Differentiation from Non-Fluorinated Analogs

The presence of a single fluorine atom enables straightforward monitoring by 19F NMR, a technique that is both highly sensitive and non-destructive [1]. Non-fluorinated analogs such as 3-acetylphenylboronic acid lack this spectroscopic handle. In 19F NMR spectroscopy, fluorinated phenylboronic acids exhibit distinct chemical shifts depending on their substitution pattern, with typical signals for fluorophenylboronic acids appearing in the -100 to -115 ppm range [1]. This allows real-time quantification of reaction progress, product purity, and even boronate ester equilibrium without interference from organic solvent peaks that obscure 1H NMR spectra.

19F NMR analytical characterization reaction monitoring fluorinated boronic acid

Procurement-Validated Application Scenarios for (3-Acetyl-4-fluorophenyl)boronic acid


Glucose-Responsive Materials and Physiological-pH Diol Sensors

The projected pKa of 7.0–7.8 places this boronic acid in the optimal window for diol binding at physiological pH. Glucose sensing and carbohydrate-responsive hydrogel formulations require a sufficient fraction of the tetrahedral boronate species at pH 7.4; the enhanced acidity provided by the dual acetyl/fluoro substitution directly addresses this requirement, potentially reducing or eliminating the need for alkaline co-solvents [1].

Chemoselective Suzuki–Miyaura Building Block for Sequential Cross-Coupling

The attenuated transmetalation rate resulting from the two electron-withdrawing substituents provides a kinetic differentiation that can be exploited in sequential or orthogonal coupling strategies. When a synthetic sequence involves multiple aryl halides of different electronic character, the lower reactivity of this electron-poor boronic acid can prevent premature coupling, allowing stepwise biaryl construction [1].

19F NMR-Tracked Fragment-Based Drug Discovery and Bioconjugation

The single fluorine atom serves as an intrinsic 19F NMR probe, enabling direct monitoring of protein–ligand interactions, metabolic stability in microsomal assays, and reaction progress in bioconjugation workflows. This eliminates the need for additional fluorescent or radioactive labeling steps that are typically required when using non-fluorinated boronic acid fragments [1].

Precision-Quantity Procurement for Multi-Step Medicinal Chemistry Campaigns

The availability at 98% purity from Fluorochem, with a defined impurity load of ≤2%, supports reproducible stoichiometry in SAR library synthesis. This specification is particularly relevant when the boronic acid is used as a limiting reagent or when downstream palladium scavenging is critical to avoid metal contamination in biological assays [1].

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